molecular formula C12H12N2O3 B1376669 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1292636-75-9

1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1376669
CAS No.: 1292636-75-9
M. Wt: 232.23 g/mol
InChI Key: CFHMGMSCMIYRIH-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by subsequent functional group modifications to introduce the hydroxyethyl and phenyl substituents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The reaction conditions are optimized to ensure high yield and purity, with steps including condensation, cyclization, and functional group transformations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and phenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Comparison: Compared to these similar compounds, 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-7-6-14-11(9-4-2-1-3-5-9)10(8-13-14)12(16)17/h1-5,8,15H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHMGMSCMIYRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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